Dipentylamine
Overview
Description
Dipentylamine, also known as this compound, is an organic compound with the chemical formula C10H23N. It is a clear, colorless to light yellow liquid with an ammonia-like odor. This compound is a relatively strong base and forms salts with acids. It is slightly soluble in water and has a boiling point of 202-203°C .
Mechanism of Action
Target of Action
It is established that the solution acts as a catalyst in organic synthesis . It is believed that the Dipentylamine molecule binds to the substrate molecules, thereby facilitating their reaction .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets, facilitating their reaction .
Biochemical Pathways
It is known to be used in the synthesis of new melt-spinnable polymeric precursor to boron nitride ceramic fibers . It is also used to compose background electrolyte for the separation of linear alkylbenzene sulfonates by nonaqueous capillary electrophoresis .
Result of Action
The result of this compound’s action is primarily seen in its role as a catalyst in organic synthesis . It facilitates the reaction of substrate molecules, which can be crucial in various chemical reactions .
Biochemical Analysis
Biochemical Properties
Diamylamine is a relatively strong base and forms salts with acids . In biochemical reactions, diamylamine can interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a nucleophile in organic synthesis, reacting with electrophiles to form new compounds. Diamylamine’s interaction with enzymes such as amylase and protease can lead to the formation of amides and other derivatives. These interactions are primarily driven by the nucleophilic nature of the amine group in diamylamine, which can form covalent bonds with electrophilic centers in biomolecules .
Cellular Effects
Diamylamine can have significant effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, diamylamine can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and energy production. Additionally, diamylamine can affect cell signaling pathways by interacting with receptors and other signaling molecules, potentially leading to changes in gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of diamylamine involves its interaction with biomolecules at the molecular level. Diamylamine can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, diamylamine can inhibit the activity of enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, diamylamine can activate certain enzymes by stabilizing their active conformations. These binding interactions can lead to changes in gene expression, as diamylamine can influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diamylamine can change over time due to its stability, degradation, and long-term effects on cellular function. Diamylamine is stable under normal laboratory conditions but can degrade when exposed to air and light. Over time, the degradation products of diamylamine can accumulate and potentially affect cellular function. Long-term exposure to diamylamine in in vitro or in vivo studies has been shown to cause changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of diamylamine can vary with different dosages in animal models. At low doses, diamylamine may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, diamylamine can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
Diamylamine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further processed or excreted. Diamylamine can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic balance .
Transport and Distribution
Diamylamine is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific transporters or binding proteins. Once inside the cell, diamylamine can accumulate in certain compartments or organelles, depending on its interactions with cellular components. These interactions can affect the localization and accumulation of diamylamine within cells .
Subcellular Localization
The subcellular localization of diamylamine can influence its activity and function. Diamylamine can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, diamylamine can be localized to the mitochondria, where it can affect mitochondrial function and energy production. The localization of diamylamine within cells can also be influenced by its interactions with other biomolecules, such as proteins and lipids .
Preparation Methods
Dipentylamine can be synthesized through several methods:
Reaction of Amyl Chloride with Ammonia: This method involves the reaction of amyl chloride with ammonia, followed by separation from amylenes and amyl alcohol by steam distillation.
Amination of Alkyl Halides: Another method involves the amination of alkyl halides at high temperature and pressure.
Chemical Reactions Analysis
Dipentylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can undergo substitution reactions with halides to form secondary and tertiary amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions. Major products formed from these reactions include nitroso compounds, primary amines, and secondary/tertiary amines .
Scientific Research Applications
Dipentylamine has a wide range of applications in scientific research:
Chemistry: It is used as a solvent, rubber accelerator, flotation reagent, and corrosion inhibitor.
Medicine: It is employed in the synthesis of various pharmaceutical compounds.
Industry: This compound is used as an organic additive in the synthesis of pure aluminophosphate materials.
Comparison with Similar Compounds
Dipentylamine can be compared with other similar compounds such as:
Amylamine: A primary amine with a similar structure but different properties and applications.
Diethylamine: Another secondary amine with different reactivity and uses.
Dipropylamine: Similar in structure but with different boiling points and solubility properties.
This compound is unique due to its relatively strong basicity, its ability to form salts with acids, and its wide range of applications in various fields .
Properties
IUPAC Name |
N-pentylpentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-3-5-7-9-11-10-8-6-4-2/h11H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACMPVXHEARCBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N, Array | |
Record name | DI-N-AMYLAMINE | |
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DSSTOX Substance ID |
DTXSID4024931 | |
Record name | Dipentylamine | |
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Molecular Weight |
157.30 g/mol | |
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Physical Description |
Di-n-amylamine appears as a clear colorless liquid with an ammonia-like odor. Very slightly soluble in water. Less dense less than water. Vapors heavier than air. Difficult to ignite. Moderately toxic. Contact with liquid may cause a chemical burn. Vapors may irritate respiratory tract. Used in the manufacture of rubber, resins, and dyes., Liquid, Colorless to light yellow liquid; [ICSC] Ammoniacal or fishy odor; [CHEMINFO] Clear colorless liquid; [MSDSonline], COLOURLESS-TO-LIGHT-YELLOW LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
396 to 397 °F at 760 mmHg (NTP, 1992), 202.5 °C, 202-203 °C | |
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Flash Point |
124 °F (NTP, 1992), 124 °F (51 °C) (CLOSED CUP), 51 °C c.c. | |
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Solubility |
Slightly soluble (1-10 mg/ml) (NTP, 1992), Sol in acetone; very sol in alcohol; miscible with ether; slightly sol in water, Solubility in water: none | |
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Density |
0.7771 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7771 @ 20 °C/4 °C, Relative density (water = 1): 0.8 | |
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Vapor Density |
5.4 (AIR= 1), Relative vapor density (air = 1): 5.4 | |
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Vapor Pressure |
0.15 [mmHg], 0.153 mm HG @ 25 °C, Vapor pressure, Pa at 20 °C: 40 | |
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Color/Form |
COLORLESS TO WATER-WHITE TO PALE-YELLOW LIQUID | |
CAS No. |
2050-92-2 | |
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Melting Point |
-47 °F (NTP, 1992), -7.85 °C, -44 °C | |
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Record name | DI-n-PENTYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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